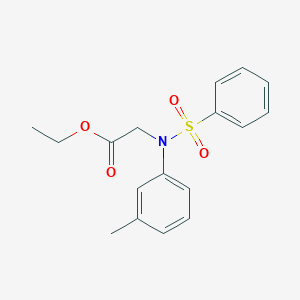
ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate, also known as EPMPSG, is a compound that belongs to the family of glycine derivatives. It is a white crystalline powder that is used in various scientific research applications. EPMPSG has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA receptor. This means that it enhances the activity of the receptor, leading to an increase in the inhibitory effects of GABA on neurotransmission in the brain. ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate has also been shown to have anticonvulsant and neuroprotective properties.
Biochemical and Physiological Effects:
ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate has been shown to have various biochemical and physiological effects, including the ability to enhance the binding of GABA to the GABA receptor. This leads to an increase in the inhibitory effects of GABA on neurotransmission in the brain, resulting in a reduction in neuronal excitability. ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate has also been shown to have anticonvulsant and neuroprotective properties, making it a potential therapeutic agent for the treatment of epilepsy and other neurological disorders.
实验室实验的优点和局限性
One advantage of using ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate in lab experiments is its ability to enhance the activity of the GABA receptor, which can be useful in studying the role of GABA in neurotransmission and neurological disorders. ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate has also been shown to have anticonvulsant and neuroprotective properties, making it a potential therapeutic agent for the treatment of epilepsy and other neurological disorders. One limitation of using ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate is its limited solubility in water, which can make it difficult to use in certain experimental conditions.
未来方向
There are several future directions for the study of ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate. One direction is to further investigate its mechanism of action and its role in neurotransmission and neurological disorders. Another direction is to explore its potential therapeutic applications, including its use in the treatment of epilepsy and other neurological disorders. Additionally, further research is needed to optimize the synthesis method of ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate and to improve its solubility in water, making it more accessible for use in lab experiments.
合成方法
Ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate can be synthesized using different methods, including the reaction of N-phenylsulfonyl glycine ethyl ester with 3-methyl aniline in the presence of a base such as sodium hydride. The reaction takes place at room temperature and produces ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate as a white crystalline solid. Other methods include the reaction of N-phenylsulfonyl glycine with ethyl 3-methylbenzoate in the presence of a base such as potassium carbonate.
科学研究应用
Ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate has been used in various scientific research applications, including as a ligand for the GABA receptor, which is involved in the regulation of neurotransmission in the brain. ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate has also been used as a precursor for the synthesis of other compounds that have potential therapeutic applications. For example, ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate has been used as a starting material for the synthesis of N-(3-methylphenyl)-N-(phenylsulfonyl)glycine, which has been shown to have anticonvulsant activity.
属性
IUPAC Name |
ethyl 2-[N-(benzenesulfonyl)-3-methylanilino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-3-22-17(19)13-18(15-9-7-8-14(2)12-15)23(20,21)16-10-5-4-6-11-16/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIJOEJOEMQMOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[N-(benzenesulfonyl)-3-methylanilino]acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B5186710.png)

![4-[2-(5-bromo-2-hydroxyphenyl)-5-chloro-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol](/img/structure/B5186714.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B5186732.png)
![5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}isophthalic acid](/img/structure/B5186739.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-5-phenyl-3-isoxazolecarboxamide](/img/structure/B5186742.png)
![5-acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5186751.png)
![N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5186760.png)
![5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5186764.png)
![1-{4-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5186768.png)

![N-(2-methylbenzyl)-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5186772.png)
![N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl)-2-chlorobenzamide](/img/structure/B5186784.png)
![ethyl 5-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2-methyl-1H-indole-3-carboxylate](/img/structure/B5186800.png)